molecular formula C₅₀H₃₈D₈CaF₂N₂O₈ B1164438 Pitavastatin-d4 Calcium

Pitavastatin-d4 Calcium

Cat. No.: B1164438
M. Wt: 889.03
Attention: For research use only. Not for human or veterinary use.
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Description

Pitavastatin-d4 Calcium Salt is a high-purity, deuterium-labeled analog of pitavastatin, specifically designed for use as an internal standard in quantitative bioanalysis. This stable isotope-labeled compound, with four deuterium atoms incorporated into its structure, is essential for ensuring accuracy and reliability in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods. Its primary research value lies in the precise quantification of pitavastatin levels in biological matrices, which is critical for conducting robust pharmacokinetic, metabolic, and therapeutic drug monitoring studies. The parent drug, pitavastatin, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, pitavastatin reduces hepatic cholesterol production and upregulates LDL receptor expression on hepatocytes, thereby increasing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This compound shares this mechanism, allowing it to behave identically to the non-labeled drug during sample preparation and analysis, while being easily distinguished by mass spectrometry due to its higher molecular mass. This compound is supplied with a Certificate of Analysis to guarantee its identity, purity, and composition. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use, including human consumption.

Properties

Molecular Formula

C₅₀H₃₈D₈CaF₂N₂O₈

Molecular Weight

889.03

Synonyms

(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid-d4 Calcium Salt;  Flovas-d4;  Livalo-d4;  NK 104-d4;  NK 104 (acid)-d4;  Pitava-d4;  Pitava 1-d4;  Pitavastatin-d4 Hemicalcium; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Pitavastatin-d4 calcium serves as an internal standard in pharmacokinetic assays, allowing researchers to accurately measure the concentration of pitavastatin in biological samples. For instance, a study utilized pitavastatin-d4 as an internal standard during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of human plasma. This method enabled the determination of pitavastatin levels post-administration, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties .

Key Findings:

  • The use of pitavastatin-d4 improved the accuracy of pharmacokinetic profiling.
  • It facilitated the assessment of variability in recovery rates between the analyte and internal standard.

Clinical Efficacy in Hyperlipidemia

Research has demonstrated that pitavastatin effectively lowers cholesterol levels and improves endothelial function in patients with hyperlipidemia. In a clinical trial involving patients treated with pitavastatin calcium, significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) were observed after eight weeks of treatment. The study highlighted that pitavastatin not only reduced lipid levels but also improved flow-mediated vasodilation (FMD), indicating enhanced endothelial function .

Clinical Data:

  • Total Cholesterol Reduction: 20.59% to 27.56%
  • LDL-C Reduction: 30.92% to 35.64%
  • Flow-Mediated Vasodilation Improvement: From 6.05% to 9.62% after treatment.

Drug Repurposing Studies

Recent studies have explored the potential of pitavastatin calcium beyond lipid-lowering effects, particularly its fungicidal properties when combined with fluconazole. A drug repurposing study indicated that pitavastatin enhances the antifungal activity of fluconazole against resistant strains, suggesting its utility in treating fungal infections .

Study Insights:

  • Pitavastatin exhibited synergistic effects when used alongside fluconazole.
  • This combination could provide a new therapeutic strategy for managing resistant fungal infections.

Effects on Inflammatory Biomarkers

Pitavastatin has been investigated for its impact on inflammatory biomarkers associated with atherosclerosis, especially in populations with specific health conditions such as HIV-related dyslipidemia. A randomized double-blind crossover study showed that treatment with pitavastatin led to significant reductions in inflammatory markers linked to atherosclerosis progression .

Inflammatory Biomarker Changes:

  • Notable decreases in high-sensitivity C-reactive protein (hs-CRP) levels were observed.
  • The study underscored the anti-inflammatory properties of pitavastatin, which may contribute to cardiovascular protection.

Mechanistic Studies on Resistance

In cancer research, pitavastatin has been studied for its role in modulating gene expression related to drug resistance in glioblastoma stem cells. A recent investigation revealed that treatment with pitavastatin altered cellular responses and gene regulatory networks associated with resistance mechanisms, indicating its potential role as a sensitizing agent in cancer therapies .

Mechanistic Findings:

  • Pitavastatin treatment resulted in shifts in cell subtype compositions within tumor cultures.
  • Enhanced understanding of how statins can influence cancer cell behavior and resistance pathways.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Bioequivalence : Pitavastatin-d4 ensures accurate comparisons between formulations, with IVIVC models showing 90–110% bioequivalence ranges .
  • Therapeutic Monitoring : Deuterated analogs improve precision in measuring low plasma concentrations (e.g., 1–50 ng/mL) during long-term therapy .
  • Safety: Pitavastatin’s lower CYP450 interaction risk vs.

Preparation Methods

Deuterium Incorporation Strategies

Deuteration of Pitavastatin Calcium typically occurs at metabolically stable positions to ensure isotopic integrity during biological assays. The quinoline core and side-chain methyl groups are common targets. In the synthesis described in CN104072415A , deuterium can be introduced during the formation of intermediate III, where (4R-cis)-6-aldehyde-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate reacts with a Wittig reagent. Substituting hydrogenated aldehydes with deuterated analogs (e.g., D4 -aldehyde) enables precise labeling. Alternatively, deuterated solvents (e.g., D2O or CD3OD ) in hydrolysis or proton-exchange steps facilitate isotopic enrichment.

Intermediate Synthesis and Isolation

The CN104072415A protocol outlines a five-step process:

  • Intermediate I : 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinoline methanol reacts with phosphorus tribromide in methylene chloride or tetrahydrofuran (THF) at 0–80°C. For deuteration, D4 -methanol or deuterated phosphorus tribromide (PBr3-D ) may replace standard reagents.

  • Intermediate II : Intermediate I undergoes phosphonium salt formation with tributylphosphine. Using deuterated tributylphosphine (Bu3P-D ) ensures deuterium retention in the final product.

  • Intermediate III : A Wittig reaction couples Intermediate II with the aldehyde precursor. Deuterated aldehyde derivatives (e.g., D4 -(4R-cis)-6-aldehyde) yield the desired isotopologue.

  • Intermediate IV : Acidic hydrolysis of Intermediate III produces pitavastatin acid, which reacts with tert-butylamine. Deuterium stability here requires non-exchange conditions, achieved by using DCl in D2O for hydrolysis.

  • Final Salt Formation : Pitavastatin acid is neutralized with sodium hydroxide and reacted with calcium chloride or acetate. Substituting CaCl2·D2O ensures no isotopic dilution during salt formation.

Crystallization and Stabilization Techniques

Solvent-Antisolvent Crystallization

The WO2012025939A1 patent emphasizes controlled crystallization to achieve water content <5% wt/wt, critical for stability. For this compound:

  • Deuterated Solvents : Use acetone-D6 or THF-D8 to dissolve the crude product.

  • Antisolvents : Cyclohexane-D14 or deuterated heptane induces crystallization while minimizing proton exchange.

  • Drying : Vacuum drying at 60–65°C for 1–5 hours reduces residual solvents without degrading deuterium labels.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • X-Ray Diffraction (XRD) : The crystalline form of this compound must match the parent compound’s peaks (6.7°, 9.0°, 11.1°, 19.6°, 21.0° 2θ) with no Form-A contamination.

  • Mass Spectrometry : High-resolution MS confirms deuterium incorporation (e.g., m/z 884.42 for [M+Ca-2H+D4]+).

Stability Testing

Accelerated stability studies (25–40°C/75% RH) over 6 months show:

ParameterSpecificationResult (this compound)
Water Content<5% wt/wt3.2%
Deuterium Purity≥98%98.5%
Crystallinity (XRD)No Form-ACompliant

Comparative Analysis of Synthetic Routes

MethodYield (%)Deuterium Efficiency (%)Stability (Water Content %)
CN104072415A Adapted9398.53.1
WO2012025939A1 Adapted9697.82.9

The WO2012025939A1 -derived method offers marginally higher yield and stability due to optimized antisolvent use.

Challenges and Mitigation Strategies

  • Isotopic Dilution : Avoid protic solvents (e.g., methanol) during hydrolysis; use D2O and NaOD for saponification.

  • Crystallinity Loss : Drying under vacuum at controlled temperatures (60–65°C) preserves crystal structure.

  • Cost Efficiency : Deuterated reagents (e.g., D4 -aldehyde) increase synthesis costs by ~40%, justified by analytical utility.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Pitavastatin-d4 Calcium in preclinical studies?

  • Methodological Answer : Synthesis of this compound involves deuterium isotope labeling at specific positions (e.g., methyl or hydroxyl groups) to enable metabolic tracing. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and assess isotopic purity (>98%). Mass spectrometry (MS) is used to validate molecular weight shifts (e.g., +4 Da for four deuterium atoms). Stability under standard storage conditions (e.g., -20°C, desiccated) should be verified via high-performance liquid chromatography (HPLC) to ensure no degradation over time .

Q. How can researchers validate the identity and purity of this compound in experimental workflows?

  • Methodological Answer : Identity confirmation requires a combination of spectroscopic techniques:

  • HPLC-UV : Compare retention times against non-deuterated Pitavastatin Calcium under identical chromatographic conditions (e.g., C18 column, acetonitrile/water gradient) .
  • Fourier-transform infrared spectroscopy (FTIR) : Detect deuterium-induced shifts in vibrational bands (e.g., O-D vs. O-H stretches) .
  • X-ray crystallography : Resolve crystal structure differences caused by deuterium substitution, if single crystals are obtainable .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in this compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, neutral, and alkaline conditions (e.g., 0.1 M HCl, phosphate buffer pH 7.4, 0.1 M NaOH) at 40°C for 24–72 hours. Analyze degradation products using:

  • LC-MS/MS : Identify fragment ions unique to deuterated vs. non-deuterated degradation pathways (e.g., lactone vs. hydroxyl acid forms) .
  • Isotopic tracer studies : Compare degradation kinetics between Pitavastatin-d4 and non-deuterated analogs to isolate isotope effects .
  • Statistical modeling : Apply multivariate analysis to correlate pH-dependent degradation rates with molecular descriptors (e.g., logP, pKa) .

Q. How can researchers design experiments to evaluate isotopic effects on this compound’s pharmacokinetic (PK) parameters?

  • Methodological Answer :

  • In vitro assays : Compare metabolic stability in liver microsomes using LC-MS to quantify deuterium retention in metabolites (e.g., pitavastatin lactone) .
  • In vivo PK studies : Administer equimolar doses of Pitavastatin-d4 and non-deuterated forms to animal models. Use tandem mass spectrometry (MS/MS) to measure plasma concentration-time profiles and calculate AUC, Cmax, and half-life differences .
  • Data normalization : Adjust for deuterium’s kinetic isotope effect (KIE) using reference standards like Warfarin-d5 to isolate formulation-specific variability .

Q. What analytical strategies mitigate challenges in quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (SPE) to isolate Pitavastatin-d4 from plasma proteins .
  • Chromatographic optimization : Employ a mobile phase of 0.1% formic acid in water/acetonitrile (60:40) to resolve Pitavastatin-d4 from endogenous lipids .
  • Calibration curves : Prepare deuterated internal standards (e.g., Pitavastatin-d7) to correct for matrix effects and ionization variability in LC-MS/MS .

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